molecular formula C12H10ClFN4O3 B10897103 N-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

N-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B10897103
M. Wt: 312.68 g/mol
InChI Key: HXDPRIKNEBIENU-UHFFFAOYSA-N
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Description

N~5~-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a nitro group, a carboxamide group, and a 4-chloro-2-fluorophenyl group, making it a molecule of interest in various chemical and biological studies.

Properties

Molecular Formula

C12H10ClFN4O3

Molecular Weight

312.68 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H10ClFN4O3/c1-6-10(18(20)21)11(17(2)16-6)12(19)15-9-4-3-7(13)5-8(9)14/h3-5H,1-2H3,(H,15,19)

InChI Key

HXDPRIKNEBIENU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The synthesis begins with the condensation of 4-chloro-2-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

    Nitration: The pyrazole derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Carboxamide Formation: The final step involves the reaction of the nitro-pyrazole with dimethylamine and a suitable coupling agent like carbonyldiimidazole to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of N5-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N~5~-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Ammonia, primary or secondary amines, thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

N~5~-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is utilized in several fields:

    Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N5-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(4-chlorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the fluorine substituent, which may affect its reactivity and binding properties.

    N~5~-(4-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the chlorine substituent, potentially altering its chemical behavior and biological activity.

    N~5~-(4-chloro-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide:

Uniqueness

N~5~-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups enhances its stability and reactivity, while the nitro group provides a site for redox reactions, making it a versatile compound in various applications.

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